N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine
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Overview
Description
N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine is a member of quinazolines.
Scientific Research Applications
Antimalarial Drug Development
Quinazolines, including compounds similar to N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine, have been synthesized and evaluated for their antimalarial activity. One such compound, SSJ-717, has shown promise as a potent antimalarial drug lead (Mizukawa et al., 2021).
Organic Synthesis and Chemical Research
Research on the bromination of related compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, has led to the synthesis of various bromination products, including sulfur-functionalized quinone derivatives (Aitken et al., 2016).
Radiolabeled Probe Development
Compounds analogous to this compound have been used in the synthesis of radiolabeled probes, such as SMA41, designed for studying the targeting of specific receptors like the epidermal growth factor receptor (EGFR) (Matheson et al., 2003).
Organic Light-Emitting Diodes (OLEDs)
Research has been conducted on similar compounds for applications in organic light-emitting diodes (OLEDs). Novel host materials, including those based on naphthalene-1,4-diamine derivatives, have been synthesized and shown to exhibit high thermal and morphological stability, contributing to the development of efficient yellow phosphorescent OLEDs (Zhang et al., 2015).
Antibacterial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines, structurally related to the queried compound, have shown potent antibacterial activity against multidrug-resistant Staphylococcus aureus and other pathogens. These compounds present a promising platform for the development of new antibacterial agents (Van Horn et al., 2014).
Antileishmanial Activity
Similar quinazoline derivatives have been synthesized and tested for their efficacy against Leishmania donovani and L. amazonensis, showing potential as antileishmanial agents (Van Horn et al., 2014).
properties
Molecular Formula |
C16H15BrN4 |
---|---|
Molecular Weight |
343.22 g/mol |
IUPAC Name |
1-N-(6-bromoquinazolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H15BrN4/c1-21(2)13-6-4-12(5-7-13)20-16-14-9-11(17)3-8-15(14)18-10-19-16/h3-10H,1-2H3,(H,18,19,20) |
InChI Key |
YJXQXNMNLWGBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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